REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]1([N:15]2[C:19](=[O:20])[CH:18]=[CH:17][C:16]2=[O:21])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>N(C(C)(C)C#N)=NC(C)(C)C#N.C1(C)C=CC=CC=1>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]1([N:15]2[C:19](=[O:20])[CH:18]=[CH:17][C:16]2=[O:21])[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:4.5|
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1C(C=CC1=O)=O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a polymerization reaction
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
purification
|
Type
|
CUSTOM
|
Details
|
was performed by reprecipitation
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1.C1(=CC=CC=C1)N1C(C=CC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 399.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |